molecular formula C16H22BrNO4 B3030296 Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate CAS No. 886366-46-7

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3030296
CAS No.: 886366-46-7
M. Wt: 372.25
InChI Key: DMLNRZMFIHFUNG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that features a bromobenzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Ester: The carboxylic acid is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

    Reduction: The ester and Boc groups can be reduced under specific conditions.

    Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can participate in further reactions. The bromobenzyl group can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 2-(4-fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 2-(4-methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNRZMFIHFUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661496
Record name Methyl 2-[(4-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-46-7
Record name Methyl 2-[(4-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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